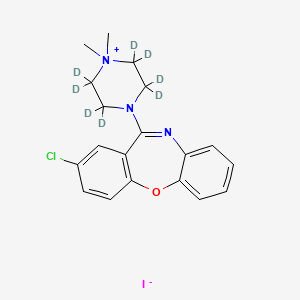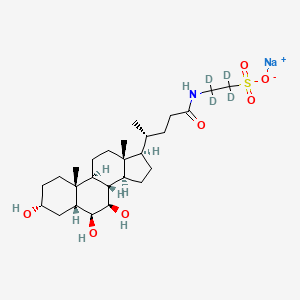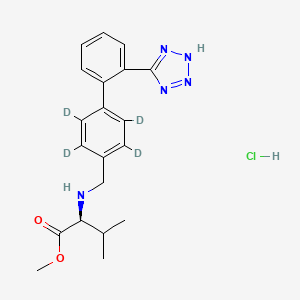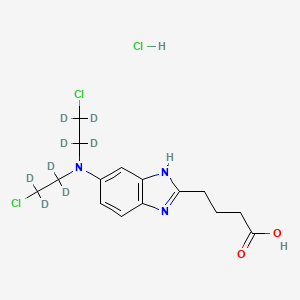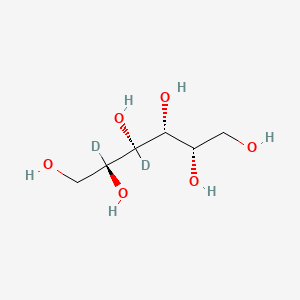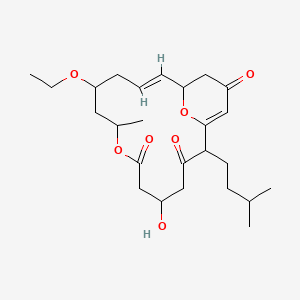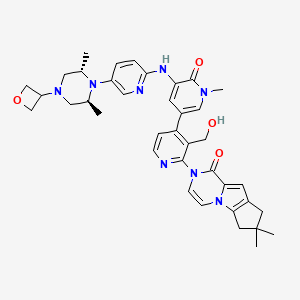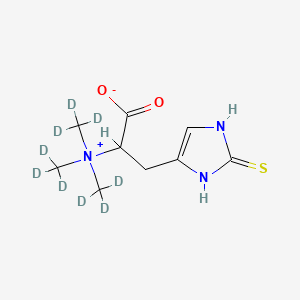
Ergothioneine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergothioneine-d9 is a deuterium-labeled derivative of ergothioneine, an imidazole-2-thione derivative of histidine betaine. Ergothioneine is a naturally occurring amino acid synthesized by certain bacteria and fungi. It is known for its potent antioxidant properties and is often found in high concentrations in tissues susceptible to oxidative damage, such as the liver, kidneys, and red blood cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d9 involves the incorporation of deuterium into the ergothioneine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of ergothioneine to replace hydrogen atoms with deuterium.
Biosynthesis: Recent advancements have enabled the production of this compound through engineered microorganisms.
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to maximize yield. The fermentation broth is then processed to extract and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ergothioneine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ergothioneine disulfide.
Substitution: this compound can undergo substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed under mild conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts and specific solvents .
Major Products:
Oxidation: Ergothioneine disulfide.
Reduction: Ergothioneine thiol.
Substitution: Various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ergothioneine-d9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress . Once inside the cell, this compound can localize to mitochondria and other organelles, where it inhibits the generation of free radicals and reactive oxygen species . Additionally, this compound has been shown to activate 3-mercaptopyruvate sulfurtransferase (MPST), enhancing mitochondrial respiration and improving cellular energy metabolism .
Comparación Con Compuestos Similares
Ergothioneine-d9 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. Similar compounds include:
Glutathione: Another thiol-containing antioxidant that protects cells from oxidative damage.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant and anti-glycation properties.
This compound stands out due to its specific transport mechanism via OCTN1 and its ability to accumulate in tissues susceptible to oxidative stress, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
238.36 g/mol |
Nombre IUPAC |
3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3 |
Clave InChI |
SSISHJJTAXXQAX-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
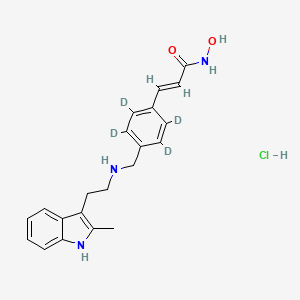

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

